molecular formula C24H23N3O3S2 B2755015 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 683765-39-1

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Katalognummer: B2755015
CAS-Nummer: 683765-39-1
Molekulargewicht: 465.59
InChI-Schlüssel: MJSYGGGWRPCVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a compound typically involves several steps, each requiring specific reagents and conditions . The synthesis process can often be optimized to improve yield, reduce cost, or minimize environmental impact.


Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its structure. For example, the presence of a cyano group might make the compound susceptible to nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Sulfonamide Inhibitors of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, including structures with sulfamoyl and benzamide groups, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, indicating their potential as therapeutic agents targeting carbonic anhydrase-related diseases (Supuran et al., 2013). Additional studies have synthesized novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, further highlighting the diverse potential of sulfonamide derivatives in medical chemistry (Ulus et al., 2013).

Anticancer Activity

Pro-apoptotic Indapamide Derivatives

Research into indapamide derivatives, sharing a sulfamoyl-benzamide structure, has demonstrated proapoptotic activity on melanoma cell lines, with certain compounds inhibiting human carbonic anhydrase isoforms. These findings suggest a potential for developing new anticancer agents based on modifying sulfonamide structures (Yılmaz et al., 2015).

Benzamide-4-Sulfonamides as CA Inhibitors

Highly Effective CA Inhibitors

A series of benzamides incorporating 4-sulfamoyl moieties have been identified as potent inhibitors of various human carbonic anhydrase isoforms. These compounds exhibit inhibition in the low nanomolar or subnanomolar ranges, showcasing the therapeutic potential of benzamide-sulfonamide derivatives in treating diseases associated with aberrant carbonic anhydrase activity (Abdoli et al., 2018).

Wirkmechanismus

The mechanism of action of a compound, particularly in a biological context, can be complex and often requires extensive study. It typically involves the compound interacting with one or more biological targets, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds might be toxic, flammable, or reactive. Safety data sheets (SDS) are a common source of this information .

Zukünftige Richtungen

The future directions for studying a compound can vary widely depending on the compound’s properties and potential applications. This could involve further studies to better understand the compound’s mechanism of action, efforts to improve its synthesis, or the development of new applications .

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-27(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)23(28)26-24-21(15-25)20-9-5-6-10-22(20)31-24/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYGGGWRPCVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.